Ethyl N-(3-(4-(5-chloro-1-(3-chloro-5-(trifluoromethyl)-2-pyridinyl)-6-oxo-1,6-dihydro-4-pyridazinyl)piperazino)-2-cyanoacryloyl)carbamate

Vue d'ensemble

Description

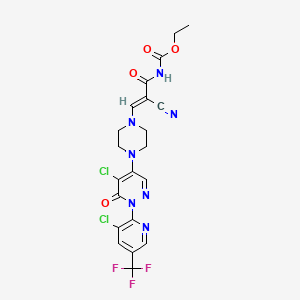

Ethyl N-(3-(4-(5-chloro-1-(3-chloro-5-(trifluoromethyl)-2-pyridinyl)-6-oxo-1,6-dihydro-4-pyridazinyl)piperazino)-2-cyanoacryloyl)carbamate is a useful research compound. Its molecular formula is C21H18Cl2F3N7O4 and its molecular weight is 560.32. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Activité Biologique

Ethyl N-(3-(4-(5-chloro-1-(3-chloro-5-(trifluoromethyl)-2-pyridinyl)-6-oxo-1,6-dihydro-4-pyridazinyl)piperazino)-2-cyanoacryloyl)carbamate, a complex organic compound, has garnered attention for its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound's chemical structure is characterized by a trifluoromethyl group and multiple heterocycles, which contribute to its biological activity. The molecular formula is with a CAS number of 338399-98-7. Its intricate design allows it to interact with various biological targets.

Antimicrobial Activity

Research indicates that compounds containing trifluoromethyl groups often exhibit enhanced antimicrobial properties. For instance, studies have shown that similar structures can significantly inhibit bacterial growth. A notable example includes the evaluation of derivatives against Mycobacterium tuberculosis, where certain analogs demonstrated effective minimum inhibitory concentrations (MICs) .

| Compound | MIC (µg/mL) | Target Organism |

|---|---|---|

| Example A | 0.5 | M. tuberculosis |

| Example B | 1.0 | Gram-positive bacteria |

The mechanism of action for this compound is hypothesized to involve disruption of cellular processes through interference with nucleic acid synthesis or protein function. Similar compounds have been shown to inhibit key enzymes involved in these pathways, leading to bacterial cell death .

Structure-Activity Relationship (SAR)

The SAR studies highlight the importance of the trifluoromethyl group in enhancing the compound's potency. Variations in substituents on the piperazine and pyridazine rings significantly affect biological activity. For instance, modifications at specific positions can lead to increased selectivity and reduced toxicity .

Case Studies

- Study on Antimycobacterial Activity : A study investigated the compound's efficacy against multiple strains of M. tuberculosis. Results indicated that certain derivatives exhibited potent activity under specific culture conditions, emphasizing the role of environmental factors in drug efficacy .

- Toxicity Assessments : Toxicity evaluations conducted on mammalian cell lines revealed a favorable therapeutic index for the compound, suggesting a promising safety profile compared to existing antimycobacterial agents .

Applications De Recherche Scientifique

Anticancer Properties

Recent studies have indicated that derivatives of this compound exhibit significant anticancer activity. Research has shown that it can selectively inhibit the growth of various cancer cell lines, including:

- MCF-7 (Breast Cancer) : The compound demonstrated cytotoxic effects with an IC50 value in the low micromolar range.

- HCT-116 (Colon Cancer) : Similar efficacy was observed, indicating potential for therapeutic use.

- PC-3 (Prostate Cancer) : The compound also showed activity against prostate cancer cells.

The mechanism of action appears to involve the induction of apoptosis and inhibition of specific signaling pathways associated with cancer cell proliferation .

Antimicrobial Activity

Ethyl N-(3-(4-(5-chloro-1-(3-chloro-5-(trifluoromethyl)-2-pyridinyl)-6-oxo-1,6-dihydro-4-pyridazinyl)piperazino)-2-cyanoacryloyl)carbamate has also been studied for its antimicrobial properties. It exhibits activity against a range of bacterial strains, suggesting potential as a lead compound for developing new antibiotics .

Neuroprotective Effects

There is emerging evidence that this compound may possess neuroprotective properties. Studies indicate it could protect neuronal cells from oxidative stress and apoptosis, which is relevant in the context of neurodegenerative diseases such as Alzheimer's and Parkinson's .

Herbicidal Activity

Research indicates that this compound may serve as an effective herbicide. Its structural characteristics allow it to inhibit specific enzymes involved in plant growth, thus controlling weed populations without harming crops .

Pesticide Development

The compound's unique chemical structure makes it a candidate for developing novel pesticides. Its ability to target specific biological pathways in pests could lead to more effective pest control solutions with reduced environmental impact compared to traditional pesticides .

Synthetic Pathways

The synthesis of this compound involves multiple steps, including:

- Formation of the pyridazine core.

- Introduction of the piperazine moiety.

- Coupling with cyanoacryloyl groups.

The complexity of its synthesis reflects its potential as a multi-functional agent in pharmaceutical and agricultural applications .

Structure Activity Relationship (SAR)

Understanding the structure–activity relationship is crucial for optimizing the efficacy of this compound. Variations in substituents on the pyridazine or piperazine rings can significantly influence biological activity, making SAR studies essential for future drug development efforts .

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for constructing the pyridazine and pyridine moieties in this compound?

- Methodology : Use palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura) to assemble the pyridazinyl and pyridinyl rings, as demonstrated for analogous heterocycles . Cyclic diaryliodonium salts (e.g., dibenzo[b,d]iodol-5-ium trifluoromethanesulfonates) can serve as aryl donors for regioselective functionalization . For the cyanoacryloyl group, employ Knoevenagel condensation under mild acidic conditions to avoid side reactions .

Q. How can researchers optimize purification for intermediates with multiple polar functional groups (e.g., carbamate, cyano)?

- Methodology : Use gradient solvent systems (e.g., hexane/ethyl acetate to dichloromethane/methanol) in column chromatography. For crystalline intermediates, recrystallization in ethanol/water mixtures improves purity. Monitor by TLC and confirm via -NMR (e.g., integrating peaks for piperazine NH and carbamate protons) .

Q. What analytical techniques are critical for confirming the structure of this compound?

- Methodology :

- FT-IR : Identify carbonyl stretches (1650–1750 cm) for carbamate and pyridazinone groups .

- NMR : -NMR to resolve piperazine protons (δ 2.5–3.5 ppm) and pyridazine aromatic protons (δ 7.0–8.5 ppm). -NMR to confirm cyano (δ 115–120 ppm) and trifluoromethyl (δ 120–125 ppm) groups .

- HRMS : Validate molecular ion peaks with <2 ppm mass error .

Q. How should researchers handle safety and toxicity concerns during synthesis?

- Methodology : Conduct a hazard assessment using Safety Data Sheets (SDS) for intermediates (e.g., chlorinated pyridines). Use fume hoods for reactions involving volatile nitriles (e.g., cyanoacryloyl intermediates) and wear nitrile gloves to prevent dermal exposure .

Advanced Research Questions

Q. How can computational chemistry (e.g., DFT) predict reactivity and regioselectivity in this compound’s synthesis?

- Methodology : Perform DFT calculations (B3LYP/6-311+G(d,p)) to model transition states for key steps, such as the nucleophilic attack on the pyridazinyl ring. Compare Fukui indices to identify electrophilic hotspots (e.g., C-4 of pyridazine) for functionalization .

Q. What strategies resolve contradictions in spectroscopic data between predicted and observed structures?

- Methodology :

- Dynamic NMR : Resolve conformational equilibria (e.g., piperazine ring puckering) causing split signals .

- X-ray crystallography : Resolve ambiguities in regiochemistry (e.g., pyridazine vs. pyridine substitution patterns) .

Q. How can Bayesian optimization improve yield in multi-step syntheses?

- Methodology : Design a reaction space with variables (temperature, catalyst loading, solvent polarity) and apply Bayesian optimization to iteratively maximize yield. For example, optimize the cyanoacryloyl coupling step by prioritizing DMF as a solvent and 80°C as the ideal temperature .

Q. What in silico approaches predict the compound’s biological targets?

- Methodology : Use molecular docking (AutoDock Vina) to screen against kinase domains (e.g., CDK2, EGFR). Validate with MD simulations (AMBER) to assess binding stability. Prioritize targets with docking scores ≤−8.0 kcal/mol and RMSD <2.0 Å after 100 ns simulations .

Q. Data Analysis and Experimental Design

Q. How to design experiments for structure-activity relationship (SAR) studies of analogs?

- Methodology :

- Variable groups : Modify the carbamate (e.g., ethyl vs. methyl) and pyridazinyl substituents (e.g., Cl vs. CF).

- Assays : Test cytotoxicity (MTT assay) and kinase inhibition (ATP-Glo) .

- Statistical analysis : Apply PCA to correlate structural descriptors (Hammett σ, logP) with bioactivity .

Q. What statistical tools analyze conflicting bioactivity data across assays?

Propriétés

IUPAC Name |

ethyl N-[(E)-3-[4-[5-chloro-1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-6-oxopyridazin-4-yl]piperazin-1-yl]-2-cyanoprop-2-enoyl]carbamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H18Cl2F3N7O4/c1-2-37-20(36)30-18(34)12(8-27)11-31-3-5-32(6-4-31)15-10-29-33(19(35)16(15)23)17-14(22)7-13(9-28-17)21(24,25)26/h7,9-11H,2-6H2,1H3,(H,30,34,36)/b12-11+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OVRMFRZPKIXOOG-VAWYXSNFSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)NC(=O)C(=CN1CCN(CC1)C2=C(C(=O)N(N=C2)C3=C(C=C(C=N3)C(F)(F)F)Cl)Cl)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)NC(=O)/C(=C/N1CCN(CC1)C2=C(C(=O)N(N=C2)C3=C(C=C(C=N3)C(F)(F)F)Cl)Cl)/C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H18Cl2F3N7O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

560.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.